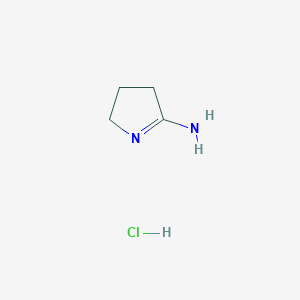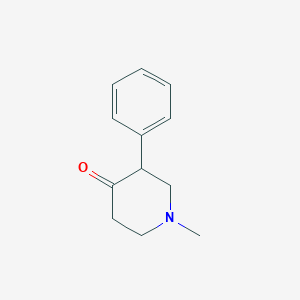![molecular formula C7H8O4 B1281474 双环[1.1.1]戊烷-1,3-二羧酸 CAS No. 56842-95-6](/img/structure/B1281474.png)
双环[1.1.1]戊烷-1,3-二羧酸
描述
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a highly strained carbocycle that has garnered significant interest in the field of medicinal chemistry due to its unique structure and potential as a bioisostere for para-substituted arenes . The presence of the bicyclic framework in BCPs imparts metabolic stability, making them attractive scaffolds for drug development .
Synthesis Analysis
The synthesis of BCP derivatives has traditionally relied on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . A practical metal-free homolytic aromatic alkylation protocol has been developed for the synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, expanding the utility of BCPs in medicinal chemistry . Additionally, photochemical synthesis has been employed to produce BCP-1,3-dicarboxylic acid from 1,3-diacetylbicyclo[1.1.1]pentane, highlighting the versatility of synthetic approaches .
Molecular Structure Analysis
The molecular structure of BCPs is characterized by a high degree of strain due to the compact bicyclic framework. Despite this strain, BCPs can maintain their structural integrity during chemical reactions, such as enantioselective C–H functionalization, which allows for the creation of chiral substituted BCPs . The bridge-chlorinated derivatives of BCP-1,3-dicarboxylic acid have been studied, revealing that up to four chlorine atoms can be introduced without compromising the bicyclic cage .
Chemical Reactions Analysis
BCPs are amenable to a variety of chemical reactions. Enantioselective C–H functionalization has been used to access chiral substituted BCPs . Olefin metathesis involving unsaturated 1,3-dicarboxylate esters has been explored for the synthesis of paddlanes with a BCP core . Furthermore, the synthesis of 1,2-difunctionalized BCPs has been achieved, providing analogues for ortho/meta-substituted arenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of BCPs are influenced by their strained structure. The pKa values of chlorinated BCP-1,3-dicarboxylic acids have been measured and calculated, reflecting the influence of chlorine substituents on acidity . The strain energy of these compounds increases dramatically with successive chlorination . Additionally, the synthesis of enantioenriched α-chiral BCPs has been reported, which are challenging to prepare but offer valuable properties for medicinal chemistry applications .
科学研究应用
有机合成与药物设计
双环[1.1.1]戊烷 (BCP) 由于其刚性结构和独特的空间构型,在有机合成中用作多功能构建模块。它被用来创建具有潜在治疗特性的新型有机化合物。 BCP 的双环骨架在药物设计中特别有价值,它可以改善新药的药代动力学特性 .
材料科学
在材料科学中,人们正在探索 BCP 衍生物以创造具有增强机械和热性能的新材料。 将其掺入聚合物中可以产生具有出色耐用性和弹性的材料,适用于高性能应用 .
催化
BCP 及其衍生物可以在催化体系中充当配体。 它们可以稳定金属中心并促进各种催化反应,包括不对称合成,这对于生产对映异构体纯净的物质至关重要 .
生物偶联
BCP 部分可以用作生物偶联,将其连接到生物分子,如蛋白质或核酸。 这可以增强治疗剂的稳定性或使药物能够递送到体内的特定靶点 .
荧光和成像
BCP 衍生物可以设计成表现出荧光。 这种特性在生物成像和诊断中很有用,它们可以用作探针来可视化细胞过程或检测疾病 .
纳米技术
由于其紧凑且刚性的结构,BCP 正在纳米技术领域进行研究。 它可以用来构建具有精确几何形状的纳米级器件或材料,这对于先进的技术应用至关重要 .
肽模拟物
基于 BCP 的化合物可以模拟肽的结构,这对开发更稳定且不易受酶降解的肽类药物很有帮助 .
环境化学
BCP 衍生物可用于环境化学中检测和去除污染物。 它们的化学性质使它们能够与各种污染物相互作用,促进它们的捕获和分解 .
安全和危害
作用机制
Target of Action
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP) is a bioactive compound . .
Mode of Action
It’s known that bcp-containing derivatives have been playing an important role in medicinal chemistry . They have been used to replace benzene rings in bioactive compounds, improving their physicochemical properties such as solubility, lipophilicity, and metabolic stability .
Biochemical Pathways
It’s known that bcp-containing derivatives have been used in the synthesis of various building blocks for medicinal chemistry, including alcohols, acids, amines, and amino acids .
Result of Action
It’s known that bcp-containing derivatives have shown higher activity, better solubility, and improved metabolic stability when used in medicinal chemistry .
Action Environment
It’s known that bcp-containing derivatives have been used in various environments for medicinal chemistry .
属性
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c8-4(9)6-1-7(2-6,3-6)5(10)11/h1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLRPOGZAJTJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56842-95-6 | |
| Record name | bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for BCP?
A1: BCP synthesis has been significantly improved in recent years. A practical approach involves a two-step process: a photochemical [, ] addition of [1.1.1]propellane to diacetyl, followed by a haloform reaction to yield BCP []. This method allows for large-scale production, achieving kilogram quantities of the BCP precursor within a day [].
Q2: How does halogenation affect the properties of BCP?
A2: Studies show that radical chlorination of BCP is remarkably selective [, ]. Up to four chlorine atoms can be introduced at specific bridgehead positions without disrupting the strained cage structure []. This halogenation significantly influences the molecule's acidity (pKa values) and strain energy. For instance, tetrachlorination drastically increases the strain energy due to Cl-Cl repulsions [].
Q3: What are the potential applications of BCP in materials science?
A3: BCP's rigid, three-dimensional structure makes it a valuable building block for Metal-Organic Frameworks (MOFs) []. Incorporating BCP as a linker in MOFs like NU-2002, which is isostructural to MIL-53, leads to controlled pore sizes and limited structural breathing []. This property is advantageous for applications requiring precise molecular separations, such as separating hexane isomers [].
Q4: How does the structure of BCP influence its NMR spectra?
A4: Bridge-fluorinated derivatives of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate, obtained via direct fluorination of BCP derivatives, exhibit diverse NMR spectra []. The (1)H, (13)C, and (19)F NMR chemical shifts and coupling constants are significantly influenced by the fluorine substitution pattern []. This information allows for detailed structural characterization of various BCP derivatives.
Q5: Are there any computational studies on BCP derivatives?
A5: Yes, Density Functional Theory (DFT) calculations have been instrumental in understanding the properties and reactivity of BCP derivatives. For example, DFT methods accurately predict pKa values for various bridge-halogenated BCPs []. Additionally, DFT calculations help rationalize the selectivity observed during halogenation reactions and provide insights into the relative strain energies of different isomers [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



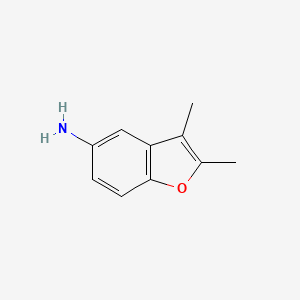
![[Tert-butyl(dimethyl)silyl] 3-(2-methyl-1,3-dioxolan-2-yl)propanoate](/img/structure/B1281393.png)
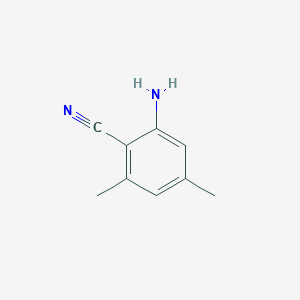
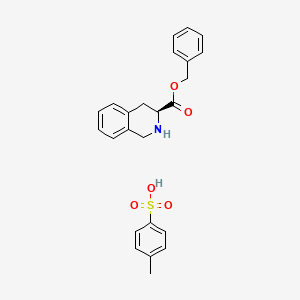
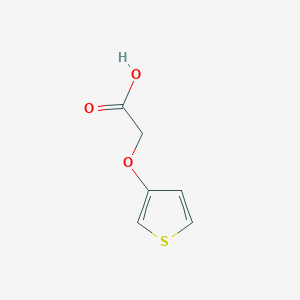


![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
